molecular formula C8H7ClN4 B8457107 3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-amine

3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-amine

Cat. No.: B8457107
M. Wt: 194.62 g/mol
InChI Key: MXERTNXQEMIYGL-UHFFFAOYSA-N
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Description

3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C8H7ClN4 and its molecular weight is 194.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

3-chloro-1-pyridin-3-ylpyrazol-4-amine

InChI

InChI=1S/C8H7ClN4/c9-8-7(10)5-13(12-8)6-2-1-3-11-4-6/h1-5H,10H2

InChI Key

MXERTNXQEMIYGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C=C(C(=N2)Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 250 mL 3-neck round bottom flask was added 3-(3-chloro-4-nitro-1H-pyrazol-1-yl)pyridine (5.00 g, 21.8 mmol), ethanol (80 mL), water (40 mL), and ammonium chloride (5.84 g, 109 mmol). The suspension was stirred under nitrogen stream for 5 minutes then iron powder (4.87 g, 87.2 mmol) added. The reaction mixture was heated to reflux (˜80° C.) and held there for 4 hours. After 4 hours a reaction aliquot taken showed by HPLC analysis the reaction had gone to full conversion. Ethyl acetate (120 mL) and Celite® (10 g) were added to the reaction mixture and let stir for 10 minutes. The black colored suspension was then filtered via a Celite® pad and the pad rinsed with ethyl acetate (80 mL). The reaction mixture was washed with saturated sodium bicarbonate (30 mL) and the organic layer was assayed. The assay gave (4.19 g, 99%) of product. The organic solvent was removed in vacuo to give a brown colored crude solid that was used without further purification.
Name
3-(3-chloro-4-nitro-1H-pyrazol-1-yl)pyridine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5.84 g
Type
reactant
Reaction Step One
Name
Quantity
4.87 g
Type
catalyst
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three
Yield
99%

Synthesis routes and methods II

Procedure details

To a 100 mL, 3-neck round bottom flask was charged 3-(3-chloro-4-nitro-1H-pyrazol-1-yl)pyridine (2.40 g, 10.7 mmol), acetic acid (4 mL), ethanol (4.8 mL) and water (4.8 mL). The mixture was cooled to 5° C. and iron powder (2.98 g, 53.4 mmol) was added portionwise over ˜15 minutes. The reaction was allowed to stir at 20° C. for 18 hours and diluted to 50 mL with water. The mixture was filtered through Celite® and the filtrate was carefully basified with 50% sodium hydroxide solution. The resulting suspension was filtered through Celite® and the filtrate was extracted with ethyl acetate (3×20 mL). The organics were dried over sodium sulfate and concentrated to dryness to afford a tan colored solid, which was further dried under vacuum for 18 hours (2.2 g, quantitative): mp 145-147° C.; 1H NMR (400 MHz, DMSO-d6) δ 8.95 (dd, J=2.6, 0.8 Hz, 1H), 8.45 (dd, J=4.7, 1.4 Hz, 1H), 8.08 (ddd, J=8.4, 2.7, 1.4 Hz, 1H), 7.91 (s, 1H), 7.49 (ddd, J=8.3, 4.7, 0.8 Hz, 1H), 4.43 (s, 2H); 13C NMR (101 MHz, DMSO-d6) δ 146.35, 138.53, 135.72, 132.09, 130.09, 124.29, 124.11, 114.09; EIMS m/z 194 ([M]+).
Name
3-(3-chloro-4-nitro-1H-pyrazol-1-yl)pyridine
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Name
Quantity
4.8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
2.98 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A suspension of 3-(3-chloro-4-nitro-1H-pyrazol-1-yl)pyridine (1.00 g, 4.45 mmol) and palladium on carbon (10 wt %, 0.05 g, 0.467 mmol) in methanol (20 mL) was purged with nitrogen (N2) three times, followed by hydrogen three times. The reaction was stirred at 20° C. under 40 psi of hydrogen for 4 hours. After which time the reaction was purged with nitrogen three times and analyzed by thin layer chromatography [Eluent: 10% methanol/dichloromethane], which indicated that the reaction was complete. The reaction mixture was filtered through a Celite® pad and the pad was rinsed with methanol (2×10 mL). The filtrates were concentrated to dryness to afford a slightly pink solid (0.82 g, 95%). The spectral characterization was in agreement with the product prepared previously.
Name
3-(3-chloro-4-nitro-1H-pyrazol-1-yl)pyridine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
95%

Synthesis routes and methods IV

Procedure details

To 3-(3-chloro-4-nitro-1H-pyrazol-1-yl)pyridine (0.95 g, 4.23 mmol) in acetic acid (8.46 mL), ethanol (8.46 mL) and water (4.23 mL) was added iron powder (1.18 g, 21.15 mmol) and the reaction was stirred at room temperature for 30 minutes. To this was added carefully 2 M KOH and extracted with ethyl acetate. The ethyl acetate layers were combined, dried (MgSO4), filtered and concentrated to dryness. The crude material was purified by silica gel chromatography (0-10% methanol/dichloromethane) to give the desired product as a white solid (0.66 g, 80%): 1H NMR (400 MHz, CDCl3) δ 8.84 (d, J=2.6 Hz, 1H), 8.49 (dd, J=4.7, 1.4 Hz, 1H), 7.95 (ddd, J=8.3, 2.7, 1.5 Hz, 1H), 7.53 (s, 1H), 7.37 (ddd, J=8.4, 4.7, 0.6 Hz, 1H), 3.17 (bs, 2H).
Name
3-(3-chloro-4-nitro-1H-pyrazol-1-yl)pyridine
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
8.46 mL
Type
solvent
Reaction Step One
Quantity
8.46 mL
Type
solvent
Reaction Step One
Name
Quantity
4.23 mL
Type
solvent
Reaction Step One
Name
Quantity
1.18 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

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